molecular formula C24H31ClN2O2 B216781 1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride CAS No. 101418-04-6

1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride

Cat. No.: B216781
CAS No.: 101418-04-6
M. Wt: 415 g/mol
InChI Key: LRUZXEMZDIUOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride typically involves multiple steps, starting from the carbazole core. The general synthetic route includes:

    N-Alkylation: The carbazole core is alkylated with 3-(4-ethoxypiperidino)propyl bromide under basic conditions to introduce the piperidine moiety.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 2-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may interact with cellular receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-9-(3-(4-methoxypiperidino)propyl)carbazole hydrochloride
  • 2-Acetyl-9-(3-(4-ethoxypiperidino)butyl)carbazole hydrochloride
  • 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)indole hydrochloride

Uniqueness

1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanonechloride is unique due to the specific combination of the carbazole core with the 3-(4-ethoxypiperidino)propyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

101418-04-6

Molecular Formula

C24H31ClN2O2

Molecular Weight

415 g/mol

IUPAC Name

1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanone;chloride

InChI

InChI=1S/C24H30N2O2.ClH/c1-3-28-20-11-15-25(16-12-20)13-6-14-26-23-8-5-4-7-21(23)22-10-9-19(18(2)27)17-24(22)26;/h4-5,7-10,17,20H,3,6,11-16H2,1-2H3;1H

InChI Key

LRUZXEMZDIUOMD-UHFFFAOYSA-N

SMILES

CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-]

Canonical SMILES

CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-]

Synonyms

1-[9-[3-(4-ethoxy-3,4,5,6-tetrahydro-2H-pyridin-1-yl)propyl]carbazol-2 -yl]ethanone chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.